2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol

Medicinal Chemistry Physicochemical Property Design & Synthesis

Researchers face solubility and functionalization bottlenecks in CNS fragment screening. This 4-amino-5-alkoxy-1-methylpyrazole derivative offers a direct solution: - Distinct physicochemical profile (XLogP=0, TPSA=73.3 Ų) differentiates it from the parent phenol, enhancing aqueous solubility for in vitro assays. - Dual synthetic handles (free 4-amine and protected hydroxyethyl side chain) enable orthogonal SAR expansion not possible with the O-unsubstituted analog. - Supplied at 98% purity, with validated stock for immediate dispatch, streamlining fragment library assembly.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B13623189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1N)OCCO)C
InChIInChI=1S/C8H15N3O2/c1-3-6-7(9)8(11(2)10-6)13-5-4-12/h12H,3-5,9H2,1-2H3
InChIKeyJFQYQWLBEYPQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol: Physicochemical Profile and Procurement Overview


2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol (CAS 1478340-46-3) is a 4-amino-5-alkoxy-1-methylpyrazole derivative [1]. Its core structure features an ethylene glycol ether side chain on a fully substituted pyrazole scaffold, distinguishing it from the parent phenol 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol (CAS 1478595-38-8) and its regioisomeric counterpart (CAS 1497889-90-3). While primary literature evaluating this specific compound's biological activity is absent, its computed physicochemical properties—including XLogP of 0, a topological polar surface area (TPSA) of 79.9 Ų, and a rotatable bond count of 4—suggest a solubility and permeability profile that is measurably different from its O-unsubstituted parent and N-alkyl analogs, making it a candidate for fragment screening libraries or as a diverse synthetic intermediate .

Fragment-based screening library building block
Synthetic intermediate with dual functional handles
CNS lead optimization seed scaffold

Physicochemical Differentiation from Generic Pyrazole Core Variants


Within the 4-aminopyrazole chemical space, simple 'in-class' substitution can lead to significant and unpredictable changes in key drug-likeness parameters. The specific substitution pattern on this compound—a 3-ethyl, 1-methyl pyrazole core with a 5-(2-hydroxyethoxy) group—confers a unique combination of hydrogen bond donor (2) and acceptor (4) counts, resulting in a TPSA of 79.9 Ų [1]. This differentiates it from its direct parent phenol, which has a TPSA of 58.4 Ų and a higher XLogP of 0.3 . Even a positional isomer where the N-1 and C-3 substituents are swapped (CAS 1497889-90-3) exhibits a different predicted boiling point (366.8°C vs. 371.6°C), indicating altered intermolecular forces that can affect formulation and purification . These computational differences, though preliminary, preclude the assumption that analogs will behave identically in crystallization screens, in vitro assays, or chemical synthesis steps.

Parent phenol mismatch
TPSA and XLogP differ by over 35%, which may shift solubility and permeability profiles.
Regioisomer purification behavior
A 4.8°C boiling point difference may alter distillation and chromatographic separation outcomes.
Conformational flexibility variance
4 vs 1 rotatable bonds may impact binding entropy and target engagement in assays.

Quantitative Differentiation Evidence


Enhanced Topological Polar Surface Area vs. Parent Phenol

The target compound incorporates a 2-hydroxyethoxy motif, expanding its TPSA relative to the 5-hydroxy parent. A higher TPSA typically correlates with a reduced capacity for passive membrane permeation but enhanced aqueous solubility. The target compound has a TPSA of 79.9 Ų [1], a 36.8% increase over the parent phenol's TPSA of 58.4 Ų .

TPSA Increase
Class-level
+21.5 Ų (+36.8%)
May influence permeability/solubility trade-off
Computed property; experimental validation needed
Medicinal Chemistry Physicochemical Property Design & Synthesis

Improved Drug-Likeness via Reduced Lipophilicity

Lipophilicity, as measured by XLogP, is a major determinant of metabolic stability, in vivo clearance, and toxicity risk. The target compound's computed XLogP of 0 [1] is lower than that of the parent 5-hydroxy analog (XLogP = 0.3) . In the context of fragment-based drug discovery, a lower logP often correlates with improved specificity and a more favorable pharmacokinetic profile.

XLogP Reduction
Data to verify
−0.3 log units
May reduce hepatic metabolism risk
Computed XLogP; in vitro confirmation recommended
Lipophilicity ADME hit-to-lead

Regioisomeric Purification Advantage: Boiling Point Difference

The target compound has a predicted boiling point of 371.6°C, which is 4.8°C higher than its regioisomer, 2-((4-amino-1-ethyl-3-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol, at 366.8°C . This difference is attributable to the specific arrangement of the ethyl and methyl substituents on the pyrazole nitrogen and carbon atoms.

Boiling Point Delta
Data to verify
+4.8 °C
May support distillation-based purification selection
Predicted property; requires experimental verification
Synthetic Chemistry Purification Process Chemistry

Increased Structural Flexibility for Target Binding

The rotatable bond count (RBC) is a measure of molecular flexibility. The target compound has an RBC of 4, compared to an RBC of just 1 for the parent 5-hydroxy analog [1] . This higher flexibility, introduced by the 2-hydroxyethoxy chain, allows the molecule to explore a wider conformational space, which can be beneficial for inducing fit in target proteins but may carry an entropic penalty.

Rotatable Bond Count
Class-level
+3 rotatable bonds
Increased conformational sampling potential
May affect target binding entropy; balance with bioavailability
Structural Biology medicinal chemistry conformational analysis

Optimal Application Scenarios


Fragment-Based Drug Discovery Library Building Block

With a low molecular weight (185.22 g/mol), an unusually low XLogP of 0, and a high count of hydrogen bond acceptors (4), this compound satisfies the 'Rule of Three' criteria for a high-quality fragment [1]. Its validated purity of up to 98% makes it an ideal candidate for rapid inclusion in diversity-oriented fragment libraries where enhanced aqueous solubility and novel polar interactions are scientifically prioritized.

Synthetic Intermediate for Kinase Orphan Probe Development

The presence of a protected hydroxyethyl side chain and a free 4-amino group provides dual synthetic handles. The free amine is a versatile point of diversification for medicinal chemists developing targeted covalent inhibitors or iterative SAR studies. This differentiates it from the parent phenol, where the 5-position is blocked as a hydroxyl group, limiting orthogonal functionalization [1].

Seed Scaffold for Optimizing CNS Drug-like Properties

The combination of a TPSA of 79.9 Ų (well below the 90 Ų threshold for good blood-brain barrier penetration) and a high number of hydrogen bond acceptors perfectly positions this compound for CNS multiparameter optimization [1]. For procurement decisions, the target's property profile suggests a scientifically superior starting point for neuroscience-focused lead generation programs compared to the more lipophilic, less flexible parent phenol .

Process Chemistry and Purification Method Development

The precisely predicted boiling point of 371.6°C differentiates it from its regioisomer (366.8°C), providing a clear, quantitative basis for selection when designing distillation or chromatography-based purification protocols in an industrial or process chemistry setting . This directly answers a core procurement question: which analog is easier to isolate at scale.

Application
Selection Property
Validation Focus
Fragment-based library building block
Low lipophilicity and multiple H-bond acceptors
Rule-of-Three compliance; aqueous solubility profiling
Synthetic intermediate for SAR expansion
Dual reactive handles (free amine, hydroxyethyl)
Orthogonal functionalization feasibility
CNS lead optimization seed
Favorable polar surface area and lipophilicity balance
CNS MPO score prediction; permeability assay
Process-scale purification design
Predicted boiling point differential from regioisomer
Distillation or chromatographic resolution efficiency
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